
NBD-556
Vue d'ensemble
Description
N1-(4-chlorophényl)-N2-(2,2,6,6-tétraméthyl-4-pipéridinyl)-éthanediamide, communément appelé NBD-556, est un mimétique de petite molécule du CD4. Il est principalement reconnu pour son rôle d'inhibiteur de l'entrée du VIH-1. This compound se lie à la protéine d'enveloppe du VIH-1 gp120, induisant des changements conformationnels qui imitent ceux provoqués par la liaison du récepteur cellulaire CD4 .
Applications De Recherche Scientifique
Research Findings and Case Studies
Numerous studies have investigated the effectiveness and limitations of NBD-556:
- Antiviral Activity : In assays involving a panel of HIV-1 Env pseudoviruses, this compound demonstrated low-micromolar potency against various clades of HIV-1, indicating broad-spectrum activity .
- Resistance Studies : Research has shown that HIV-1 variants resistant to this compound can be induced in vitro, providing insights into the binding position and mechanism of resistance. Such studies are critical for understanding how to design next-generation inhibitors .
- Structural Insights : The X-ray crystallography studies have elucidated the binding modes of NBD compounds, revealing how modifications can enhance binding affinity and reduce agonistic activity. For instance, modifications in regions of this compound have been explored to convert it from a full agonist to a partial antagonist .
Comparative Analysis with Other Compounds
To contextualize this compound's position within HIV research, a comparison with related compounds highlights its unique properties:
Compound | Mechanism | Potency | Agonist/Antagonist | Notes |
---|---|---|---|---|
This compound | CD4 mimetic | Low μM | Agonist | Enhances viral entry |
NBD-557 | Similar to this compound | Low μM | Agonist | Similar challenges as this compound |
NBD-09027 | Modified analog | Improved | Partial Agonist | Reduced agonistic properties |
NBD-11021 | Further modified | High | Antagonist | Exhibits pan-neutralization |
Mécanisme D'action
Target of Action
NBD-556, also known as N-(4-chlorophenyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide or N1-(4-chlorophenyl)-N2-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide, is a small molecule mimetic of CD4 . Its primary target is the HIV-1 envelope protein gp120 . The gp120 protein plays a crucial role in the entry of HIV-1 into host cells .
Mode of Action
This compound inhibits HIV-1 entry by blocking the interaction between gp120 and CD4 . It binds to a cavity in gp120 that would accommodate the Phe43 residue of the CD4 receptor in the gp120-CD4 complex structure . This binding induces restructuring of gp120 analogous to CD4 binding .
Biochemical Pathways
The binding of this compound to gp120 disrupts the initial attachment step of the HIV-1 viral life cycle, which is mediated by the interaction between gp120 and the host receptor CD4 . This disruption prevents the subsequent steps of viral entry, including coreceptor binding and membrane fusion .
Pharmacokinetics
This suggests that this compound may induce gp120 to a conformation similar to the CD4-bound state .
Result of Action
The result of this compound’s action is the inhibition of HIV-1 entry into CD4-expressing target cells . It also enhances CCR5 binding and virus entry into CCR5-expressing cells lacking CD4 . This dual action makes this compound a potent inhibitor of HIV-1 infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of resistance mutations in HIV-1 can affect the effectiveness of this compound . Additionally, the structural environment of the gp120 protein, such as the presence of variable loops and noncovalent interactions with gp41, can impact the binding of this compound .
Analyse Biochimique
Biochemical Properties
NBD-556 interacts with the HIV-1 envelope protein gp120, inducing a restructuring of gp120 analogous to CD4 binding . This interaction is crucial in the biochemical reactions involving HIV-1 entry into host cells .
Cellular Effects
This compound moderately inhibits virus entry into CD4-expressing target cells and enhances CCR5 binding and virus entry into CCR5-expressing cells lacking CD4 . This suggests that this compound can influence cell function by modulating the entry of HIV-1 into cells .
Molecular Mechanism
The mechanism of action of this compound involves blocking the gp120-CD4 interaction, which is essential for HIV-1 entry into host cells . It binds within a conserved gp120 cavity, leading to conformational changes in gp120 .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not reported in the available literature. The compound has shown promise in preclinical studies for its antiviral activity .
Metabolic Pathways
Its role in inhibiting HIV-1 entry suggests it may interact with enzymes or cofactors involved in viral replication and infection processes .
Transport and Distribution
Its role as a CD4 mimetic suggests it may interact with cellular transporters or binding proteins involved in HIV-1 entry .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role in interacting with the HIV-1 envelope protein gp120, it is likely to be involved in processes at the cell membrane where viral entry occurs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du NBD-556 implique la réaction de l'isocyanate de 4-chlorophényle avec le 2,2,6,6-tétraméthyl-4-pipéridinol pour former le dérivé urée correspondant. Cet intermédiaire est ensuite mis à réagir avec l'éthylènediamine pour obtenir le this compound . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane et nécessitent un contrôle précis de la température et du pH pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour optimiser les conditions réactionnelles et améliorer l'efficacité. La purification est réalisée par des techniques de cristallisation et de chromatographie pour garantir que le produit final répond aux normes de pureté requises .
Analyse Des Réactions Chimiques
Types de réactions
Le NBD-556 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle chlorophényle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités et des propriétés biologiques différentes .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les interactions de petites molécules avec les protéines.
Biologie : Étudié pour son rôle dans l'inhibition de l'entrée du VIH-1 dans les cellules hôtes.
Médecine : Exploré comme agent thérapeutique potentiel pour prévenir l'infection par le VIH-1.
Mécanisme d'action
Le this compound exerce ses effets en se liant à la protéine d'enveloppe du VIH-1 gp120 au niveau du site de liaison du CD4. Cette liaison induit des changements conformationnels dans la gp120, empêchant son interaction avec le récepteur CD4 sur les cellules hôtes. Par conséquent, le this compound bloque l'entrée du VIH-1 dans les cellules hôtes, inhibant la réplication virale . Les cibles moléculaires impliquées comprennent la protéine gp120 et le site de liaison du CD4, les voies liées à l'entrée et à la fusion virale étant affectées .
Comparaison Avec Des Composés Similaires
. Ces composés partagent des structures et des mécanismes d'action similaires, mais diffèrent par leurs affinités de liaison et leurs activités inhibitrices. Le NBD-556 est unique en sa liaison spécifique à la protéine gp120 et sa capacité à induire des changements conformationnels qui imitent la liaison du CD4 .
Liste des composés similaires
- NBD-557
- NBD-09027
- NBD-10007
- NBD-11009
- NBD-11018
Activité Biologique
NBD-556 is a compound characterized as a CD4 mimetic , primarily studied for its potential in inhibiting HIV-1 entry into host cells. It was developed as part of a series of compounds aimed at targeting the HIV-1 envelope glycoprotein, gp120, which plays a crucial role in the virus's ability to infect T cells. This article explores the biological activity of this compound, detailing its mechanisms, structure-activity relationships, and relevant case studies.
Chemical Composition
- Chemical Name : N1-(4-Chlorophenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
- CAS Number : 333353-44-9
- Purity : ≥98%
Structural Characteristics
This compound features a halogenated phenyl ring and a tetramethylpiperidine ring , which are critical for its interaction with gp120. The compound binds within the Phe43 cavity of gp120, inducing conformational changes that mimic the binding of CD4, the natural receptor for HIV .
Binding and Inhibition
This compound exhibits low micromolar IC50 values, indicating effective inhibition of HIV-1 entry across various cell types and HIV strains. Its mechanism involves:
- Blocking Virus-Cell Fusion : By binding to gp120, this compound prevents the necessary conformational changes that facilitate viral entry into host cells .
- Inducing Conformational Changes : The compound triggers structural alterations in gp120 akin to those induced by CD4 binding, which paradoxically can enhance viral entry in certain contexts .
Case Study 1: Antiviral Potency
A study assessed the antiviral activity of this compound against a panel of 53 reference HIV-1 Env pseudoviruses. Results indicated that this compound inhibited viral entry with low micromolar potency across multiple clades. The compound's ability to act as a CD4 agonist was noted as both beneficial and potentially detrimental due to its dual role in enhancing viral entry under specific conditions .
Case Study 2: Structural Insights
Crystallographic studies revealed that this compound binds deeply within the Phe43 cavity of gp120. This binding mode was confirmed through high-resolution X-ray structures, which showed that alterations in the binding interactions could lead to improved antiviral activity. Subsequent analogs were designed based on these insights, demonstrating enhanced potency against selected HIV strains .
Biological Activity Data Table
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXLQCIOURANAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364454 | |
Record name | NBD-556 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333353-44-9 | |
Record name | NBD-556 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NBD-556 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.